Cas no 1000933-23-2 (5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol)
5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties
Names and Identifiers
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- 5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol
- 3-amino-4-cyclopropyl-1H-1,2,4-triazole-5-thione
- Z335451426
- 1000933-23-2
- 5-amino-4-cyclopropyl-2H-1,2,4-triazole-3-thione
- CS-0245952
- Z324550906
- EN300-31398
- G24234
- AKOS009171297
-
- MDL: MFCD09971480
- Inchi: 1S/C5H8N4S/c6-4-7-8-5(10)9(4)3-1-2-3/h3H,1-2H2,(H2,6,7)(H,8,10)
- InChI Key: AYGLNHBCKFNEAF-UHFFFAOYSA-N
- SMILES: S=C1NN=C(N)N1C1CC1
Computed Properties
- Exact Mass: 156.046967g/mol
- Monoisotopic Mass: 156.046967g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 156.21g/mol
- XLogP3: 0
- Topological Polar Surface Area: 85.7
5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A604698-25mg |
5-Amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol |
1000933-23-2 | 25mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A604698-50mg |
5-Amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol |
1000933-23-2 | 50mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A604698-250mg |
5-Amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol |
1000933-23-2 | 250mg |
$ 320.00 | 2022-06-08 | ||
| Enamine | EN300-31398-0.05g |
5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol |
1000933-23-2 | 95.0% | 0.05g |
$66.0 | 2025-03-19 | |
| Enamine | EN300-31398-0.1g |
5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol |
1000933-23-2 | 95.0% | 0.1g |
$98.0 | 2025-03-19 | |
| Enamine | EN300-31398-0.25g |
5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol |
1000933-23-2 | 95.0% | 0.25g |
$142.0 | 2025-03-19 | |
| Enamine | EN300-31398-0.5g |
5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol |
1000933-23-2 | 95.0% | 0.5g |
$271.0 | 2025-03-19 | |
| Enamine | EN300-31398-1.0g |
5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol |
1000933-23-2 | 95.0% | 1.0g |
$371.0 | 2025-03-19 | |
| Enamine | EN300-31398-2.5g |
5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol |
1000933-23-2 | 95.0% | 2.5g |
$726.0 | 2025-03-19 | |
| Enamine | EN300-31398-5.0g |
5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol |
1000933-23-2 | 95.0% | 5.0g |
$1075.0 | 2025-03-19 |
5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol
Introduction to 5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol (CAS No. 1000933-23-2)
5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. The compound belongs to the triazole class, which is well-known for its broad spectrum of applications in drug development. Specifically, the presence of both amino and thiol functional groups in its molecular structure makes it a promising candidate for further exploration in synthetic chemistry and pharmacological research.
The chemical structure of 5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol can be described as a cyclopropyl-substituted triazole ring with an amino group at the 5-position and a thiol group at the 3-position. This arrangement not only contributes to its distinct chemical properties but also opens up various possibilities for chemical modifications and derivatization. The cyclopropyl moiety, in particular, is known to enhance the metabolic stability and binding affinity of molecules, making it a valuable feature in drug design.
In recent years, there has been a growing interest in triazole derivatives due to their demonstrated efficacy in treating a variety of diseases. For instance, triazole compounds have been extensively studied for their antifungal properties, with several triazole-based drugs being widely used in clinical settings. The thiol group in 5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol also suggests potential applications in redox-sensitive drug development, where the thiol moiety can participate in reversible disulfide bond formation—a key mechanism in many biological processes.
One of the most exciting aspects of 5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is its potential as a building block for more complex pharmacophores. The combination of an amino group and a thiol group provides multiple sites for further functionalization, allowing chemists to tailor the compound’s properties for specific biological targets. This flexibility has made it a subject of interest in fragment-based drug discovery efforts, where small molecules are designed to interact with target proteins or enzymes.
Recent studies have begun to explore the pharmacological profile of 5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol by investigating its interactions with various biological systems. Initial computational studies suggest that the compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways. Additionally, its ability to form disulfide bonds with protein thiols has led researchers to investigate its potential as an antioxidant or prodrug candidate. These findings highlight the compound’s versatility and its potential therapeutic applications.
The synthesis of 5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol presents an interesting challenge due to the need to introduce both amino and thiol functionalities at specific positions on the triazole ring. Traditional synthetic routes often involve multi-step processes that require careful control of reaction conditions to avoid unwanted side products. However, advances in catalytic methods have made it possible to streamline these syntheses, making 5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol more accessible for further study.
In conclusion,5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol (CAS No. 1000933-23-2) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further exploration. As our understanding of its properties grows, this compound is likely to play an important role in the development of new therapeutic agents.
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